3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine
Description
3-Methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a pyridazine derivative featuring a methyl group at position 3 and a piperazinyl group substituted with a 3-(pyrimidin-2-yloxy)benzoyl moiety at position 5. The piperazine ring in such structures often enhances binding affinity to biological targets due to its flexibility and hydrogen-bonding capabilities, while the pyrimidine-oxy-benzoyl group may contribute to selective interactions with enzymes or receptors .
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNMXBVGHUPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core and the subsequent attachment of the piperazine and pyrimidin-2-yloxybenzoyl groups. Common synthetic routes may involve:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the Pyrimidin-2-yloxybenzoyl Group: This can be done using coupling reactions such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine core, piperazine linker, and aromatic moieties. These variations influence physicochemical properties, target selectivity, and biological efficacy. Below is a detailed comparison:
Structural and Functional Comparison
Key Differences and Implications
The trifluoropropyl group in BK68726 increases lipophilicity, which could enhance membrane permeability but reduce solubility .
Piperazine Modifications :
- The benzoyl-piperazine linker in the target compound introduces rigidity and planar aromaticity, contrasting with the flexible propyl chain in ’s analog. This may affect binding kinetics and metabolic stability .
Pyridazine Core Variations :
- The 3-methyl group in the target compound likely improves metabolic stability compared to the 3-chloro substituent in ’s analog, which might be prone to nucleophilic displacement .
Urea vs. Amide Linkers :
- BK69335’s urea group (C=O-NH-NH-) enables stronger hydrogen-bond interactions than the amide (benzoyl) linker in the target compound, suggesting divergent mechanisms of action .
Biological Activity
The compound 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a member of a class of pyridazine derivatives that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the coupling of pyridazine derivatives with piperazine and pyrimidine moieties. The synthesis typically involves the use of coupling agents and may require purification steps such as chromatography to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. Notably, research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | T-47D | 2.18 ± 0.07 |
| This compound | MDA-MB-231 | 2.44 ± 0.08 |
| This compound | SKOV-3 | 1.30 ± 0.04 |
These findings indicate that the compound has a potent inhibitory effect on cell proliferation, which is essential for cancer treatment strategies.
The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with this compound led to an increase in the G2/M phase population and a significant rise in sub-G1 phase cells, indicative of apoptosis in treated cancer cells.
Figure 1: Cell Cycle Analysis Results
Cell Cycle Analysis
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study conducted on T-47D cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer.
- Ovarian Cancer Research : Another investigation focused on SKOV-3 cells showed that the compound significantly inhibited cell migration and invasion, further supporting its role as an antitumor agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
